molecular formula C11H8N2O3 B130049 Dipyridin-2-yl carbonate CAS No. 1659-31-0

Dipyridin-2-yl carbonate

Cat. No. B130049
CAS RN: 1659-31-0
M. Wt: 216.19 g/mol
InChI Key: GCSAXWHQFYOIFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the dipyridin-2-yl moiety involves various chemical reactions. For instance, the synthesis of 4-(dipyridin-2-yl)aminobenzoic acid (HL) was employed for constructing lanthanide complexes, which were then used to create coordination polymers with luminescent properties . Another example is the preparation of dipyridin-2-ylmethanone oxime using di-2-pyridyl ketone, which was further used to synthesize its copper complexes . These syntheses typically involve the use of specific reagents and conditions to achieve the desired products with high yield and purity.

Molecular Structure Analysis

The molecular structures of compounds with the dipyridin-2-yl moiety have been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of dipyridin-2-ylmethanone oxime was confirmed by X-ray diffraction studies, revealing its crystallization in the monoclinic space group and the presence of intramolecular hydrogen bonding . Similarly, the lanthanide complexes containing the 4-(dipyridin-2-yl)aminobenzoate ligand were structurally authenticated, showing infinite 1D coordination polymers .

Chemical Reactions Analysis

The chemical reactivity of compounds with the dipyridin-2-yl moiety is diverse. The ligands can coordinate with various metal ions to form complexes, as seen in the synthesis of lanthanide coordination polymers and copper complexes . These reactions are often driven by the ability of the dipyridin-2-yl moiety to act as a chelating agent, forming stable bonds with metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing the dipyridin-2-yl moiety are influenced by their molecular structure. For instance, the lanthanide coordination polymers exhibit high luminescence and thermal stability, with efficient energy transfer observed in mixed lanthanide systems . The copper complexes of dipyridin-2-ylmethanone oxime were characterized by various spectroscopic techniques, revealing their thermal properties and molecular conformation . These properties are crucial for the potential application of these compounds in various fields, such as materials science and catalysis.

Scientific Research Applications

1. Metal-free Catalysis

Dipyridin-2-yl carbonate derivatives have been utilized as part of amino acid-paired dipyridine polymers in metal- and halogen-free heterogeneous organocatalysis. Specifically, glutamic acid-paired dipyridine polymers have shown high catalytic efficiency for the cycloaddition of CO2 and epoxides into cyclic carbonates under solvent-free conditions. This has implications in chemical fixation of CO2, providing an environmentally friendly method for CO2 utilization (Jiang et al., 2018).

2. Photocatalysis

The coordination chemistry of dipyridin-2-yl carbonate derivatives involves their rapid coordination with various 3d element cations, leading to complexes with metal center dependent structural features. These complexes have been studied for their photocatalytic activities, particularly in water reduction when in the presence of ascorbic acid and a photosensitizer. Certain complexes have shown high catalytic activity, achieving significant turnover numbers, suggesting potential applications in photocatalytic water splitting and hydrogen production (Bachmann et al., 2013).

3. Synthesis of Complex Molecules

Dipyridin-2-yl carbonate derivatives are employed in cycloaddition reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides, for the synthesis of complex molecules with multiple stereocenters. This has significant implications in chemistry, especially in the synthesis of complex natural product scaffolds and focused compound libraries for biological studies (Narayan et al., 2014).

4. Sensing and Luminescent Materials

Dipyridin-2-yl carbonate derivatives have been used in the synthesis of luminescent materials. For instance, 4-(dipyridin-2-yl)aminobenzoate has been used to construct lanthanide complexes that exhibit luminescent properties. These materials have potential applications in biological sensing and as emissive materials. The developed lanthanide complexes demonstrate efficient energy transfer and high thermal stability, making them suitable for various applications in material science (Ramya et al., 2012).

Safety And Hazards

The safety information for Dipyridin-2-yl carbonate includes Hazard Statements H315, H319, H335 and Precautionary statements P261, P305, P338, P351 .

Future Directions

Di(pyridin-2-yl) carbonate has been found to have applications in other fields beyond polymer synthesis. It has been used as a catalyst in the synthesis of cyclic carbonates, which are important intermediates in the production of polyurethanes and other polymers . It has also been used in the synthesis of pharmaceuticals and other organic compounds .

properties

IUPAC Name

dipyridin-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-11(15-9-5-1-3-7-12-9)16-10-6-2-4-8-13-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSAXWHQFYOIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC(=O)OC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373859
Record name dipyridin-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dipyridin-2-yl carbonate

CAS RN

1659-31-0
Record name dipyridin-2-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid di-2-pyridyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triethylamine (10.5 ml, 75 mmol) was added slowly to a solution of triphosgene (3.0 g, 10 mmol) and 2-hydroxypyridine (5.7 g, 60 mmol) in dry DCM (500 ml) at 0° C. under argon. The mixture was allowed to warm to room temperature and was stirred overnight. The solvent was removed under reduced pressure and the residue taken up in ethyl acetate (500 ml), washed with saturated aqueous sodium hydrogen carbonate (2×150 ml) and brine (200 ml), dried, filtered and concentrated to give an orange oil. Crystallisation from ethyl acetate/hexane gave dipyrid-2-ylcarbonate as an off-white crystalline solid (3.70 g, 57%).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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